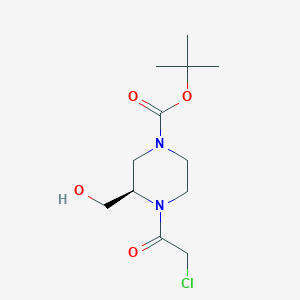
(R)-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is a complex organic compound with a piperazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group, the chloroacetyl group, and the hydroxymethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of safety and regulatory compliance.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloroacetyl group can be reduced to form an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the chloroacetyl group produces an alcohol.
Applications De Recherche Scientifique
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperazine derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperazine ring may also interact with receptors or ion channels, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
- Methyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Uniqueness
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of the tert-butyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer advantages in terms of stability, solubility, and specificity for certain molecular targets.
Propriétés
Formule moléculaire |
C12H21ClN2O4 |
|---|---|
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
tert-butyl (3R)-4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O4/c1-12(2,3)19-11(18)14-4-5-15(10(17)6-13)9(7-14)8-16/h9,16H,4-8H2,1-3H3/t9-/m1/s1 |
Clé InChI |
BNTGHZXNGKLANJ-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)CCl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


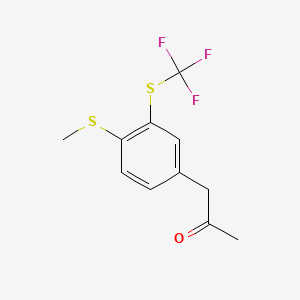
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
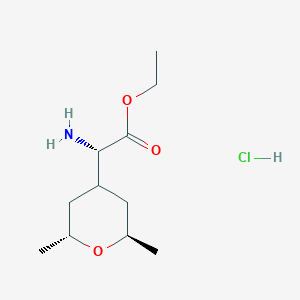
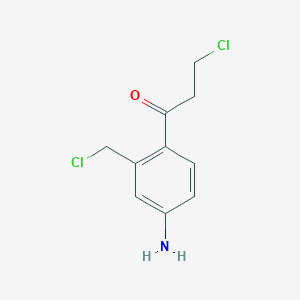

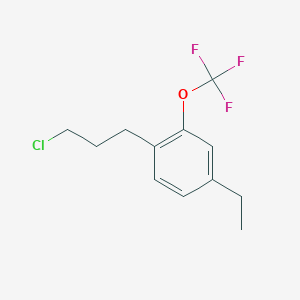
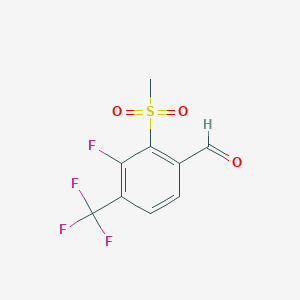
![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)

![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)

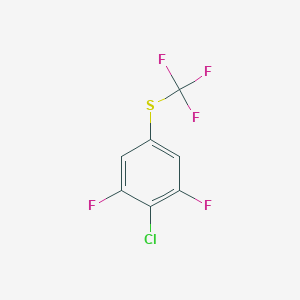

![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)
